5-Cyclopropylindoline-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
893738-56-2 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-cyclopropyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C11H9NO2/c13-10-8-5-7(6-1-2-6)3-4-9(8)12-11(10)14/h3-6H,1-2H2,(H,12,13,14) |
InChI Key |
FYGKPUITCUFXLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC(=O)C3=O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Cyclopropylindoline 2,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
A ¹H NMR spectrum provides information on the number of distinct proton types and their immediate electronic environment. For 5-Cyclopropylindoline-2,3-dione, one would expect to observe signals corresponding to the aromatic protons on the indoline (B122111) ring system, the protons of the cyclopropyl (B3062369) group, and the N-H proton of the lactam. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values would be crucial for assigning each proton to its specific position. The aromatic protons would likely appear in the downfield region (typically 6.5-8.0 ppm), while the cyclopropyl protons would be found in the highly shielded, upfield region (typically 0-1.5 ppm). However, specific experimental data with assigned chemical shifts and coupling constants for this compound is not available in the searched resources.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
A ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule. For this compound, distinct signals would be expected for the two carbonyl carbons (C2 and C3), the carbons of the benzene (B151609) ring, and the carbons of the cyclopropyl substituent. The carbonyl carbons would have characteristic chemical shifts in the highly deshielded region of the spectrum (typically 160-190 ppm). Without experimental data, a precise data table cannot be generated.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the molecule's connectivity.
Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically through two or three bonds. This would be used to map the relationships between adjacent protons on the aromatic ring and within the cyclopropyl group.
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the carbon signals of the atoms they are directly attached to. nist.govhmdb.ca This technique provides direct C-H bond correlations.
Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two or three bonds. hmdb.ca This is critical for connecting the different fragments of the molecule, for example, by showing a correlation from the cyclopropyl protons to the C5 carbon of the indoline ring, confirming the substituent's position.
Despite the power of these techniques, no specific COSY, HSQC, or HMBC correlation data for this compound could be located.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and the study of its fragmentation patterns, which provides structural clues.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula (C₁₁H₉NO₂ for this compound), the chemical formula can be confirmed with high confidence. A search for HRMS data for this specific compound did not yield any results.
Fragmentation Pathway Analysis
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. Analyzing these fragmentation patterns helps in identifying the structural components of the molecule. For this compound, a common fragmentation would likely involve the loss of carbon monoxide (CO) from the dione (B5365651) moiety, a characteristic fragmentation pathway for isatin (B1672199) derivatives. Further fragmentation could involve the cyclopropyl group. However, without experimental mass spectra (e.g., ESI-MS/MS), a detailed analysis of the fragmentation pathways is purely speculative.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups, primarily the N-H bond of the lactam, the two carbonyl (C=O) groups of the dione, the aromatic C-H and C=C bonds of the benzene ring, and the C-H and C-C bonds of the cyclopropyl moiety.
Based on studies of isatin and its 5-substituted derivatives, the vibrational frequencies for the key functional groups of this compound can be predicted. nih.govnih.gov The IR spectrum of isatin itself displays two prominent carbonyl stretching bands and a distinct N-H stretching frequency. nih.govresearchgate.net The substitution at the C5 position generally has a minor effect on the fundamental vibrational frequencies of the isatin core. nih.gov
Predicted Infrared Absorption Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3200-3400 | Medium-Strong, Broad | The broadness is due to intermolecular hydrogen bonding. In deuterated samples, this band would shift to a lower frequency. nih.gov |
| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic of the C-H bonds in the benzene ring. |
| Aliphatic C-H Stretch | 2900-3000 | Medium | Arising from the C-H bonds of the cyclopropyl group. |
| C=O Stretch (Ketone) | ~1740 | Strong | Corresponds to the C3-ketone of the dione. nih.gov |
| C=O Stretch (Amide) | ~1620 | Strong | Corresponds to the C2-amide (lactam) carbonyl group. nih.gov |
| Aromatic C=C Stretch | 1450-1600 | Medium | Multiple bands are expected for the benzene ring. |
| C-N Stretch | 1100-1300 | Medium | |
| C-H Bend (Aromatic) | 750-900 | Strong | Out-of-plane bending, characteristic of the substitution pattern on the benzene ring. |
The presence of the cyclopropyl group is anticipated to introduce specific C-H stretching vibrations just above 3000 cm⁻¹ and C-C ring deformation modes at lower frequencies, although these may overlap with other absorptions. The key diagnostic peaks for confirming the presence of the isatin core will be the sharp, strong carbonyl absorptions and the N-H stretching band.
X-ray Crystallography for Solid-State Structure Elucidation
The molecule of this compound is expected to be largely planar. The indole (B1671886) ring system, composed of the fused benzene and pyrrolidine-2,3-dione (B1313883) rings, typically exhibits a high degree of planarity. nih.gov The cyclopropyl group at the C5 position will extend from this plane.
The bond lengths and angles within the indoline-2,3-dione core are predicted to be within the normal ranges observed for other isatin derivatives. nih.gov The exocyclic C=O bonds will be short, indicative of their double-bond character, while the C-C and C-N bonds within the ring system will have lengths intermediate between single and double bonds due to electron delocalization. The geometry around the sp² hybridized carbon atoms of the benzene ring and the dione system will be trigonal planar, while the nitrogen atom will also adopt a near-planar geometry due to its involvement in the amide resonance.
Predicted Key Geometric Parameters for this compound
| Parameter | Predicted Value | Note |
| C2=O2 Bond Length | ~1.22 Å | Typical for an amide carbonyl. |
| C3=O3 Bond Length | ~1.21 Å | Typical for a ketone carbonyl. |
| N1-C2 Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to amide resonance. |
| C4-C5 Bond Angle | ~120° | Consistent with sp² hybridization in the aromatic ring. |
| C5-C(cyclopropyl) Bond Length | ~1.51 Å | Standard single bond between an sp² and an sp³ carbon. |
| Dihedral Angle (Benzene/Pyrrolidinedione) | < 5° | Indicating a high degree of planarity for the fused ring system. nih.gov |
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is likely to be intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group (likely the C2-carbonyl) of a neighboring molecule. nih.gov This type of interaction is common in isatin derivatives and often leads to the formation of chains or dimeric structures. nih.gov
Chemical Reactivity and Transformation of 5 Cyclopropylindoline 2,3 Dione
Reactivity at the Indoline-2,3-dione Carbonyl Centers (C2 and C3)
The ketone (C3) and the amide carbonyl (C2) within the γ-lactam ring are the most reactive centers for nucleophilic attack. The C3-carbonyl, in particular, behaves like a typical ketone and is the primary site for condensation reactions.
The C3-carbonyl of the isatin (B1672199) core readily undergoes condensation reactions with primary amines and related nitrogen nucleophiles to form Schiff bases (imines). This reaction is one of the most fundamental transformations of the isatin scaffold, providing a gateway to a vast number of derivatives. The reaction typically proceeds by refluxing the isatin derivative with the corresponding amine in a solvent like ethanol, often with a catalytic amount of acetic acid. biomedres.us
For instance, the reaction of a substituted isatin with an aromatic amine leads to the formation of a C3-imino derivative. A closely related analogue, 5-fluoroindolin-2-one, undergoes condensation with 4-amino aniline (B41778) to yield the corresponding imine, and this product can be further reacted with various ketones and aldehydes to form a second Schiff base at the terminal amino group. researchgate.net This demonstrates the sequential reactivity possible when using bifunctional reagents.
The general reaction scheme involves the nucleophilic attack of the amine on the C3-carbonyl, followed by dehydration to yield the azomethine group (-C=N-). rsc.org These Schiff bases are important intermediates for synthesizing more complex heterocyclic systems.
Table 1: Examples of Condensation Reactions with Isatin Analogues
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| 5-Fluoroisatin | 4-Amino Aniline | Schiff Base (Imine) | researchgate.net |
| Isatin | Cefotaxime (contains primary amine) | Schiff Base (Imine) | acs.org |
The γ-lactam ring of the indoline-2,3-dione system can be opened under specific conditions, leading to derivatives of anthranilic acid.
Base-Catalyzed Hydrolysis: Treatment of isatin and its derivatives with a base, such as sodium hydroxide, results in the hydrolysis of the amide bond (C2-N). This reaction opens the five-membered ring to form the salt of an isatinic acid (2-aminophenylglyoxylic acid). researchgate.netnih.gov Studies on isatin and its 5-nitro substituted analogues show a complex pH dependence, indicating that the reaction proceeds through tetrahedral intermediates that can subsequently break down to products. researchgate.netrsc.org This reactivity highlights the susceptibility of the C2-carbonyl to nucleophilic attack, leading to ring cleavage.
Oxidative Rearrangement to Isatoic Anhydride (B1165640): The isatin ring can undergo an oxidative rearrangement to form isatoic anhydride, a valuable synthetic intermediate. nih.gov This transformation can be achieved using oxidizing agents such as chromic acid in acetic acid or, under milder conditions, with hydrogen peroxide catalyzed by an organoselenium compound. nih.gov This reaction involves the cleavage of the C2-C3 bond and subsequent rearrangement and cyclization to form the six-membered anhydride ring.
Ring Expansion Reactions: The isatin scaffold can also be induced to undergo ring expansion. While less common, these reactions are valuable for accessing larger heterocyclic structures. nih.gov For example, acid-catalyzed multicomponent reactions involving isatins have been shown to produce isoxazoloquinolines, representing a ring expansion and annulation process. wikipedia.orgrsc.org Another unique two-carbon expansion has been reported to yield dibenzo[b,d]azepin-6-one derivatives. wikipedia.orgrsc.org These transformations typically begin with a reaction at the C3-carbonyl, followed by a cascade of bond-breaking and bond-forming events.
Electrophilic and Nucleophilic Reactions on the Indoline (B122111) Core
The benzene (B151609) portion of the indoline core is susceptible to electrophilic substitution, with the position of attack being directed by the existing substituents.
The isatin core as a whole is deactivating towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing carbonyl groups. However, the cyclopropyl (B3062369) group at the C5 position is an activating, ortho-, para-directing group. The interplay between the deactivating isatin nucleus and the activating C5-cyclopropyl group governs the regioselectivity of substitution reactions.
Studies on the relative rates of substitution for cycloalkylbenzenes have confirmed the electron-donating and ortho-, para-directing nature of the cyclopropyl group, which is known to stabilize the positive charge in the reaction intermediate (the Wheland intermediate) through its unique electronic properties. rsc.org
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Cyclopropylindoline-2,3-dione
| Reaction Type | Reagents | Predicted Major Product(s) | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo-5-cyclopropylindoline-2,3-dione and/or 6-Bromo-5-cyclopropylindoline-2,3-dione | rsc.orgresearchgate.net |
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-cyclopropylindoline-2,3-dione and/or 6-Nitro-5-cyclopropylindoline-2,3-dione | rsc.orgresearchgate.net |
Reactivity and Stability of the Cyclopropyl Moiety
The three-membered cyclopropyl ring possesses significant ring strain, which can render it susceptible to ring-opening reactions under certain conditions.
While generally more stable than when adjacent to a carbonyl or vinyl group, an aryl-attached cyclopropyl ring is not entirely inert. The stability is influenced by the electronic nature of the aromatic ring to which it is attached. The electron-withdrawing indoline-2,3-dione core may influence the cyclopropyl ring's reactivity.
Electrophilic ring-opening can occur, particularly under acidic conditions. Studies on related molecules like trans-2-phenylcyclopropylamine have shown that strong σ-acceptor groups can weaken the distal (C2-C3) bond of the cyclopropane (B1198618) ring, facilitating cleavage. nih.gov Protolytic cleavage under superacid conditions can lead to a 1,3-dication that subsequently reacts with an aromatic solvent in a Friedel-Crafts-type reaction. nih.gov While the conditions are extreme, it demonstrates a potential pathway for the reactivity of the cyclopropyl group in this compound.
Furthermore, metabolic studies on drug candidates containing cyclopropyl groups have shown that this moiety can undergo NADPH-dependent oxidation by cytochrome P450 enzymes. orgsyn.org This can lead to the formation of hydroxylated metabolites or even ring-opening to form reactive intermediates, indicating that the ring can be a site of metabolic transformation. orgsyn.org
Stereochemical Aspects of Cyclopropyl Functionalization
The cyclopropyl group, while often considered a saturated moiety, possesses significant π-character in its carbon-carbon bonds, allowing it to participate in reactions typically associated with unsaturated systems. The functionalization of the cyclopropyl ring in this compound is a nuanced process where stereochemistry plays a critical role. Reactions that involve the opening or modification of the cyclopropyl ring can lead to the formation of new stereocenters, and the stereochemical outcome is highly dependent on the reaction conditions and the nature of the reagents employed.
Research into the functionalization of cyclopropyl-substituted aromatic compounds has shown that these reactions can proceed through various mechanisms, including those involving radical intermediates or transition metal catalysis. For instance, the interaction of a cyclopropyl group with an excited state aromatic ring can lead to ring-opening, a process influenced by the aromaticity of the excited state. While specific studies on the direct functionalization of the cyclopropyl group on this compound are not extensively documented in publicly available literature, general principles of cyclopropane chemistry suggest that reactions such as hydrogenolysis, oxidation, and cycloadditions are potential avenues for modification. The stereochemical course of these reactions would be of paramount importance, dictating the three-dimensional structure of the resulting products. For example, a stereoselective ring-opening could provide access to chiral building blocks with defined stereochemistry at the newly formed aliphatic chain.
Regioselectivity and Stereoselectivity in Derivatization Reactions
The derivatization of this compound can occur at several positions: the N-H of the lactam, the C3-carbonyl group, and the aromatic ring. The presence of the cyclopropyl group at the 5-position can influence the regioselectivity and stereoselectivity of these reactions.
Regioselectivity:
In electrophilic aromatic substitution reactions, the cyclopropyl group is known to be an ortho-, para-directing group. Therefore, electrophilic attack on the benzene ring of this compound would be expected to occur primarily at the C7 and potentially the C4 positions. The electronic properties of the isatin core itself, being electron-withdrawing, will also modulate the reactivity of the aromatic ring.
Reactions at the C3-carbonyl are a hallmark of isatin chemistry. The regioselectivity of nucleophilic additions to the dicarbonyl system of isatins is well-established, with the C3-carbonyl being significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2-amide carbonyl. This high regioselectivity is expected to be maintained in this compound.
Stereoselectivity:
The addition of nucleophiles to the C3-carbonyl group of isatins creates a new stereocenter at the C3 position. When a chiral nucleophile or a chiral catalyst is employed, these reactions can proceed with high diastereoselectivity and/or enantioselectivity. The substituent at the 5-position can exert a steric or electronic influence on the stereochemical outcome of these reactions. While direct comparative studies on the stereoselectivity of reactions with and without the 5-cyclopropyl group are limited, it is plausible that the steric bulk of the cyclopropyl moiety could influence the approach of the nucleophile, thereby affecting the diastereomeric or enantiomeric ratio of the products. For instance, in reactions forming spiro-oxindoles through 1,3-dipolar cycloadditions, the nature of the substituent at the 5-position of the isatin has been shown to be a critical factor in determining the stereochemical outcome. researchgate.net
Cascade and Multicomponent Reactions Involving this compound
Cascade and multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecular architectures in a single operation, enhancing efficiency and atom economy. ub.edu Isatins are excellent substrates for such reactions due to their multiple reactive sites.
This compound can participate in a variety of cascade and multicomponent reactions, leading to a diverse array of heterocyclic scaffolds. These reactions often initiate with a nucleophilic attack at the C3-carbonyl, followed by a sequence of intramolecular or intermolecular reactions.
One prominent class of MCRs involving isatins is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of isatin and an amino acid, with various dipolarophiles. researchgate.net The substituent at the 5-position of the isatin ring plays a role in the reactivity and the stereochemical control of these cycloadditions. While specific examples detailing the use of this compound in these reactions are not prevalent in the available literature, studies on other 5-substituted isatins suggest that the electronic nature of the substituent can influence the rate and efficiency of the reaction.
Another important cascade reaction involving isatins is their reaction with 1,1-enediamines or nitro-substituted enamines, which can lead to the formation of complex fused-ring systems such as quinoline-4-carboxamides or functionalized (Z)-3-(1-(arylamino)-2-oxoarylidene)indolin-2-ones. masterorganicchemistry.comlibretexts.org These reactions proceed through a cascade of bond-forming and bond-breaking events, often with high selectivity. The presence of the cyclopropyl group at the 5-position would be incorporated into the final complex product, potentially influencing its biological activity or physical properties.
The following table provides a conceptual overview of potential cascade and multicomponent reactions involving this compound, based on known reactivity patterns of substituted isatins.
| Reaction Type | Reactants | Potential Product Scaffold |
| Pfitzinger Reaction | This compound, Carbonyl compound with an α-methylene group, Base | 6-Cyclopropylquinoline-4-carboxylic acid derivative |
| [3+2] Cycloaddition | This compound, Amino acid, Dipolarophile | Spiro[pyrrolidine-3,3'-oxindole] with a 5'-cyclopropyl substituent |
| Three-Component Reaction | This compound, Active methylene (B1212753) compound, Amine/Ammonia | Diverse heterocyclic systems incorporating the 5-cyclopropylindoline moiety |
Computational and Theoretical Investigations of 5 Cyclopropylindoline 2,3 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. arizona.edu DFT methods calculate the electronic structure of a molecule by modeling its electron density, providing a balance between accuracy and computational cost that is well-suited for organic molecules of this size. youtube.com Functionals like B3LYP are commonly used for organic compounds, often paired with basis sets such as 6-311++G(d,p) to achieve reliable predictions of molecular properties. researchgate.netresearchgate.net
Geometry Optimization and Electronic Structure Analysis
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For 5-Cyclopropylindoline-2,3-dione, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
Table 1: Illustrative Optimized Geometrical Parameters for an Indoline-2,3-dione Core (Note: This data is representative of a typical indoline-2,3-dione scaffold and not specific to the 5-cyclopropyl derivative.)
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C2=O10 | ~1.22 Å |
| Bond Length | C3=O11 | ~1.21 Å |
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | C2-C3 | ~1.55 Å |
| Bond Length | C3-C3a | ~1.48 Å |
| Bond Angle | N1-C2-C3 | ~108.5° |
| Bond Angle | C2-C3-C3a | ~104.5° |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.orgimperial.ac.uk
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the analysis would reveal the distribution of these orbitals across the molecule, indicating which atoms are most involved in electron donation and acceptance. The electron-donating nature of the cyclopropyl (B3062369) group would be expected to raise the energy of the HOMO compared to unsubstituted isatin (B1672199).
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: These values are hypothetical for this compound, based on trends observed in similar molecules.)
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.20 | Energy of the outermost electron-donating orbital. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 | Energy of the lowest electron-accepting orbital. |
| HOMO-LUMO Energy Gap | ΔE | 4.25 | Indicates kinetic stability and reactivity. |
| Chemical Hardness | η | 2.125 | Measures resistance to change in electron distribution. |
| Chemical Potential | μ | -4.075 | Represents the "escaping tendency" of electrons. |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., around carbonyl oxygens).
Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack (e.g., around the carbonyl carbons and the N-H proton).
Green: Regions of neutral potential.
For this compound, the MEP surface would clearly show the high negative potential around the two carbonyl oxygens (C2=O and C3=O), making them susceptible to attack by electrophiles. Conversely, the area around the N-H proton and the carbonyl carbons would show positive potential, marking them as sites for nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the calculated wave function into localized orbitals corresponding to the familiar Lewis structure elements: bonds, lone pairs, and antibonding orbitals. wisc.eduresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can accurately predict NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These calculations provide theoretical spectra that can be compared with experimental data to confirm the structure of a synthesized compound. mdpi.com
For this compound, a theoretical prediction would calculate the magnetic shielding tensor for each nucleus. The resulting chemical shifts would be characteristic of the molecule's unique electronic environment. For instance, the protons and carbons of the cyclopropyl group would have predicted shifts in the typical upfield region, while the carbonyl carbons (C2 and C3) would be significantly downfield due to their deshielded environment.
Reaction Mechanism Elucidation via Computational Modeling
Beyond static properties, computational modeling is invaluable for elucidating reaction mechanisms. nih.gov Isatin and its derivatives are versatile starting materials in many chemical reactions, including cycloadditions and condensations. nih.govfarmaceut.org
For this compound, one could model its reaction with another molecule, for instance, in a [3+2] cycloaddition reaction. researchgate.netpku.edu.cn DFT calculations can map the entire reaction pathway from reactants to products, identifying key structures along the way:
Transition States (TS): The highest energy point on the reaction coordinate, which determines the activation energy and reaction rate.
Intermediates (Int): Any stable species formed between the reactant and the product.
By calculating the Gibbs free energies of all stationary points (reactants, transition states, intermediates, and products), a complete energy profile for the reaction can be constructed. This profile reveals whether a reaction is kinetically and thermodynamically favorable and can explain the observed regioselectivity and stereoselectivity of a reaction. pku.edu.cnresearchgate.net For example, a computational study could determine why a specific regioisomer is the major product in a reaction involving the C3 carbonyl group of 5-cyclopropylisatin.
Transition State Analysis and Energy Profiles
Transition state analysis is a fundamental computational method used to study the mechanism of chemical reactions. It involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the bottleneck for the reaction. By calculating the structure and energy of this transient species, chemists can gain insight into the feasibility and rate of a chemical transformation.
The energy profile of a reaction is a graphical representation of the energy of the system as it progresses from reactants to products. These profiles map out the energies of reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state determines the activation energy, a key factor controlling the reaction rate. For a compound like this compound, computational methods such as Density Functional Theory (DFT) or Møller-Plesset (MP2) perturbation theory can be employed to calculate these energy profiles. comporgchem.com Such analyses are vital for understanding its synthesis, stability, and potential chemical transformations.
Computational Studies of Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a sensitive probe for investigating reaction mechanisms. comporgchem.com They are determined by measuring the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). nih.gov KIEs provide valuable information because the difference in mass affects the vibrational frequencies of chemical bonds, which can influence the activation energy of the reaction. nih.gov
Computational studies are routinely used to predict and interpret KIEs. comporgchem.com Methods based on the Bigeleisen-Mayer equation, which utilizes reduced partition functions, can be employed to calculate theoretical KIE values. comporgchem.com These calculations require optimizing the geometries of the ground state and the transition state of the molecule. comporgchem.com The agreement between experimentally measured and computationally predicted KIEs can provide strong evidence for a proposed reaction mechanism. comporgchem.com While specific KIE studies on this compound are not detailed in the provided context, the methodology would involve isotopic labeling of the cyclopropyl or indoline (B122111) rings to probe specific mechanistic steps of its reactions. The interplay between enthalpic and entropic components can make the interpretation of these effects complex, highlighting the importance of computational analysis. comporgchem.com
Ligand-Target Interaction Profiling through Molecular Docking Methodologies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. dergipark.org.tr This method is central to drug discovery and helps in understanding the molecular basis of a ligand's biological activity. nih.gov
Analysis of Binding Modes and Interaction Energies with Receptor Models
Molecular docking simulations are used to explore the various ways a ligand, such as this compound, can fit into the binding site of a target protein. The process generates multiple possible binding poses, or "modes." Each mode is evaluated using a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. dergipark.org.tr Lower binding energy values typically indicate a more stable and favorable interaction.
The analysis reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the receptor's binding pocket. nih.gov For example, studies on related heterocyclic compounds like thiazolidine-2,4-diones have used docking to identify crucial interactions with target receptors. nih.gov Software packages like AutoDock and Hex are commonly used for these simulations, allowing for the calculation of binding energies and visualization of the ligand-protein complex. nih.govresearchgate.net
Table 1: Illustrative Binding Energy Data from Molecular Docking Studies
| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |
| Compound A | Receptor X | -8.5 | PHE-15, TRP-12, LYS-16 |
| Compound B | Receptor X | -7.9 | ILE-8, LYS-11, VAL-14 |
| Compound C | Receptor Y | -9.2 | GLU-32, LYS-26 |
| Compound D | Receptor Y | -6.1 | TRP-25, LYS-10 |
Note: This table is illustrative, based on typical data from docking studies of heterocyclic compounds against various receptors. dergipark.org.trnih.gov
Conformational Dynamics and Binding Site Characterization (In Silico)
While molecular docking provides a static picture of the ligand-receptor interaction, the reality is that both molecules are flexible. In silico methods, particularly molecular dynamics (MD) simulations, are used to study these conformational dynamics. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of how the ligand and protein interact and adapt to each other.
These simulations allow for the characterization of the binding site's flexibility and can reveal important conformational changes that occur upon ligand binding. researchgate.net By analyzing the trajectory of the simulation, researchers can identify stable and transient interactions, calculate the root-mean-square deviation (RMSD) to assess the stability of the complex, and understand how flexible regions, such as loops within the protein, might influence ligand binding and selectivity. nih.govresearchgate.net This detailed characterization helps in refining the understanding of the binding mechanism and can guide the design of more potent and selective molecules. nih.gov
Synthetic Applications and Derivatization Potential of 5 Cyclopropylindoline 2,3 Dione
5-Cyclopropylindoline-2,3-dione as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of the isatin (B1672199) core, particularly the C3-ketone, makes this compound a versatile precursor for the synthesis of intricate molecular architectures. The cyclopropyl (B3062369) moiety at the 5-position can influence the electronic properties and steric environment of the indoline (B122111) ring, thereby modulating its reactivity and providing a handle for further functionalization. This strategic placement allows for the creation of complex molecules with potential applications in various fields of chemical research.
The inherent reactivity of the dione (B5365651) enables it to participate in a wide array of chemical transformations. These include, but are not limited to, condensation reactions, cycloadditions, and rearrangements. The presence of the cyclopropyl group often enhances the stability of reaction intermediates and can direct the stereochemical outcome of certain reactions, a feature of significant interest in asymmetric synthesis.
Construction of Novel Heterocyclic Scaffolds Incorporating the Cyclopropylindoline Moiety
The development of novel heterocyclic frameworks is a primary objective in synthetic chemistry. This compound serves as an excellent starting material for the construction of such systems, leading to the formation of both spirocyclic and fused ring structures.
Synthesis of Spirocyclic Systems
Spirooxindoles, characterized by a spiro-fused carbon at the C3 position of the oxindole (B195798) core, are a prominent class of compounds synthesized from isatin derivatives. The reaction of this compound with various reagents can lead to the formation of diverse spirocyclic systems. For instance, condensation reactions with β-amino amides can yield spiro[indoline-3,2'-quinazoline]-2,4'-diones. nih.gov A general approach involves the reaction of the isatin with an appropriate partner in the presence of a catalyst. nih.gov
Another example is the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones through the Staudinger ketene–imine cycloaddition. rsc.org This reaction provides a pathway to four-membered heterocyclic rings spiro-fused to the oxindole core. Furthermore, multi-component reactions involving isatins, anilines, and diethyl acetylenedicarboxylate (B1228247) can produce spiro[furan-2,3′-indoline]-3-carboxylate derivatives. nih.gov
| Spirocyclic System | Synthetic Method | Key Reactants |
|---|---|---|
| Spiro[indoline-3,2'-quinazoline]-2,4'-diones | Condensation Reaction | Isatin, β-amino amide |
| Spiro[azetidine-2,3′-indoline]-2′,4-diones | Staudinger Ketene–Imine Cycloaddition | Isatin-derived Schiff base, Substituted acetic acid |
| Spiro[furan-2,3′-indoline]-3-carboxylates | Multi-component Reaction | Isatin, Aniline (B41778), Diethyl acetylenedicarboxylate |
Formation of Fused Ring Systems (e.g., Indoloquinoxalines, Pyridoindoles)
The fusion of additional rings onto the indoline framework of this compound leads to polycyclic aromatic systems with distinct properties. A common strategy involves the condensation of the dione with aromatic diamines to form indoloquinoxalines. For example, the reaction with o-phenylenediamine (B120857) derivatives in a suitable solvent yields the corresponding quinoxaline-fused indoles.
Furthermore, the isatin moiety can be a precursor for the synthesis of indolo[2,3-b]quinolines, a class of compounds with significant chemical interest. nih.gov These syntheses can involve multi-step sequences, sometimes starting from precursors that are then cyclized to form the final fused system. The inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methide intermediates, which can be generated from precursors related to the indoline structure, offers a pathway to fused-ring flavonoid systems. rsc.org
Development of Diverse Libraries of this compound Derivatives
The amenability of this compound to various chemical transformations makes it an ideal scaffold for the generation of compound libraries. By systematically varying the reactants and reaction conditions, a wide array of derivatives can be synthesized. These libraries are invaluable for exploring structure-activity relationships in drug discovery and for identifying compounds with novel material properties.
The development of efficient synthetic protocols, such as multi-component reactions and the use of solid-phase synthesis techniques, has further facilitated the creation of these diverse libraries. The ability to introduce a wide range of substituents at different positions of the indoline ring, in addition to the transformations at the dione functionality, allows for the generation of a vast chemical space originating from the this compound core.
Application in Multi-Step Organic Synthesis Sequences
Beyond its direct use in the synthesis of heterocyclic systems, this compound and its derivatives can serve as crucial intermediates in longer, more complex multi-step organic syntheses. researchgate.netreddit.comyoutube.comyoutube.com The functional groups present in the molecule, namely the ketone, amide, and the cyclopropyl ring, can be selectively manipulated throughout a synthetic sequence.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for 5-Cyclopropylindoline-2,3-dione
The synthesis of isatin (B1672199) and its derivatives has been a subject of extensive research for over a century, with classical methods like the Sandmeyer and Stolle syntheses still in use. orgsyn.org However, these traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the generation of significant waste. The future of synthesizing this compound will undoubtedly lie in the development of more efficient, sustainable, and versatile synthetic routes.
One promising direction is the application of modern cross-coupling methodologies. For instance, the cyclopropyl (B3062369) group could be introduced onto a pre-functionalized isatin or a precursor aniline (B41778) derivative using transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings. These methods offer a high degree of control and are known for their broad functional group tolerance.
Furthermore, the development of one-pot multicomponent reactions (MCRs) for the synthesis of substituted isatins is a rapidly growing area. researchgate.net An MCR approach to this compound could involve the reaction of a cyclopropyl-substituted aniline with other simple building blocks in a single, efficient step, significantly reducing the number of synthetic operations and purification steps. researchgate.net The optimization of such a reaction would be a key research focus.
Environmentally benign synthetic methods are also gaining prominence. organic-chemistry.org The use of greener solvents, catalyst-free conditions, or photochemical and electrochemical methods for the key bond-forming steps in the synthesis of the 5-cyclopropyl isatin core would be a significant advancement.
Advanced Computational Design of Reactivity and Selectivity
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions before a compound is ever synthesized. nih.gov For this compound, computational modeling can provide invaluable insights into its reactivity and selectivity, guiding the design of new synthetic routes and predicting its biological activity.
Predicting Reactivity: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of this compound. This would allow researchers to predict the most reactive sites on the molecule, such as the electrophilicity of the C2 and C3 carbonyl carbons and the nucleophilicity of the nitrogen atom. Such information is crucial for designing selective chemical transformations. For example, understanding the relative reactivity of the two carbonyl groups can inform the design of selective reduction or addition reactions.
Simulating Selectivity: In the context of its potential biological targets, molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and mode of interaction of this compound with various proteins. nih.gov This is particularly relevant given that many isatin derivatives are known to be kinase inhibitors. nih.gov By creating a virtual model of the compound interacting with the active site of a target kinase, researchers can predict whether the cyclopropyl group enhances or hinders binding and can guide the design of analogues with improved potency and selectivity.
Integration with Automated Synthesis and High-Throughput Methodologies
The demand for large libraries of diverse compounds for biological screening has driven the development of automated synthesis and high-throughput screening (HTS) technologies. The integration of these methodologies will be critical for rapidly exploring the chemical space around this compound and identifying derivatives with desirable properties.
Automated Synthesis Platforms: The synthesis of a library of analogues based on the this compound scaffold could be achieved using automated synthesis platforms. These systems can perform multiple reactions in parallel, varying the substituents at different positions of the isatin core. For example, by starting with 5-cyclopropylisatin, a variety of substituents could be introduced at the N1 position using automated parallel synthesis, rapidly generating a library of N-substituted derivatives.
High-Throughput Screening: Once a library of this compound analogues is synthesized, HTS can be employed to rapidly screen them against a panel of biological targets. This allows for the efficient identification of "hit" compounds with promising activity. The data generated from HTS can then be fed back into the computational design loop to further refine the structure of the lead compounds, creating a cycle of design, synthesis, and testing that can significantly accelerate the drug discovery process.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclopropylindoline-2,3-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Common synthetic approaches involve cyclopropane ring formation via [2+1] cycloaddition or alkylation of indoline-2,3-dione precursors. For example, Suzuki-Miyaura coupling can introduce cyclopropyl groups to the indoline core. Optimization includes adjusting catalyst loading (e.g., palladium catalysts), solvent polarity (e.g., DMF or THF), and temperature gradients to minimize side reactions. Monitoring intermediates via TLC or HPLC ensures purity .
Q. How can the crystal structure of this compound be resolved using X-ray crystallography?
- Methodological Answer : Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) is standard. Key steps include data collection at low temperatures (e.g., 100 K) to reduce thermal motion, space group determination via SHELXT, and hydrogen atom placement using riding models. Disordered cyclopropyl groups require constrained refinement to maintain geometric accuracy .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for airborne control, nitrile gloves, and chemical-resistant lab coats. Acute toxicity data (oral LD₅₀ > 300 mg/kg in rodents) suggest handling at ≤1 mM concentrations. Store under inert gas (e.g., argon) to prevent oxidation, and avoid contact with strong oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions in antimicrobial vs. antiviral efficacy may arise from substituent positioning. Use computational docking (e.g., AutoDock Vina) to map interactions with targets like bacterial topoisomerase IV or viral proteases. Validate via isosteric replacement (e.g., substituting cyclopropyl with fluorophenyl) and assay in parallel with wild-type strains and resistant mutants .
Q. What strategies mitigate crystallographic disorder in this compound derivatives during structural analysis?
- Methodological Answer : For disordered cyclopropyl groups, employ twin refinement in SHELXL and apply restraints to bond lengths/angles. High-resolution data (≤0.8 Å) and low-temperature datasets improve electron density maps. If disorder persists, consider alternative crystallization solvents (e.g., hexane/ethyl acetate) to stabilize conformers .
Q. How do electronic effects of the cyclopropyl group influence the reactivity of this compound in organocatalytic cascades?
- Methodological Answer : Cyclopropane’s ring strain enhances electrophilicity at the indoline carbonyl. In Diels-Alder reactions, DFT calculations (e.g., B3LYP/6-31G*) predict increased dienophile activity. Experimentally, track kinetics via NMR under varying organocatalyst loads (e.g., proline derivatives) and solvent dielectric constants (ε = 4–40) to quantify rate enhancements .
Q. What computational methods are effective in predicting the metabolic stability of this compound analogs?
- Methodological Answer : Combine QSAR models (e.g., MetaSite) with cytochrome P450 binding simulations. Train models on microsomal clearance data from analogs (e.g., 5-phenylindoline-2,3-dione). Validate predictions via in vitro hepatocyte assays, monitoring glucuronidation metabolites via LC-MS/MS .
Data Analysis & Mechanistic Questions
Q. How can researchers differentiate between antibacterial and cytotoxic effects in this compound bioassays?
- Methodological Answer : Use dual assays: (1) MIC (minimum inhibitory concentration) against Gram-positive/-negative bacteria and (2) MTT viability tests on mammalian cell lines (e.g., HEK-293). Normalize data to selectivity indices (SI = IC₅₀/MIC). Confocal microscopy with live/dead stains (e.g., SYTO 9/propidium iodide) confirms membrane-targeted vs. genomic mechanisms .
Q. What experimental designs address conflicting reports on the compound’s NMDA receptor antagonism?
- Methodological Answer : Replicate electrophysiology protocols (e.g., whole-cell patch-clamp) with 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) as a control. Compare IC₅₀ values across cell types (e.g., hippocampal neurons vs. HEK-293 expressing GluN1/GluN2A). Use Schild analysis to assess competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
